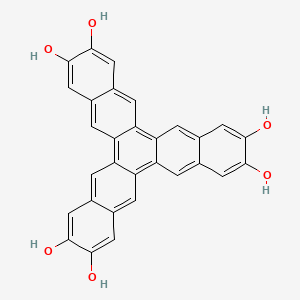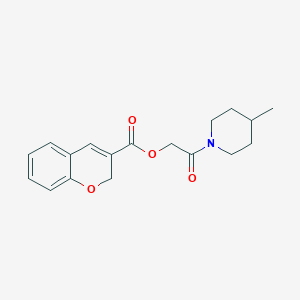![molecular formula C16H10FN3O2S B12939619 2-{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}benzoic acid CAS No. 87992-31-2](/img/structure/B12939619.png)
2-{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(4-Fluorophenyl)-1,2,4-triazin-3-yl)thio)benzoic acid is a complex organic compound that features a triazine ring substituted with a fluorophenyl group and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Fluorophenyl)-1,2,4-triazin-3-yl)thio)benzoic acid typically involves multiple steps, starting with the formation of the triazine ring. One common method is the cyclization of appropriate precursors under controlled conditions. The introduction of the fluorophenyl group can be achieved through nucleophilic substitution reactions, while the thiol group is introduced via thiolation reactions. The final step involves the coupling of the triazine derivative with benzoic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
2-((5-(4-Fluorophenyl)-1,2,4-triazin-3-yl)thio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
科学的研究の応用
2-((5-(4-Fluorophenyl)-1,2,4-triazin-3-yl)thio)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-((5-(4-Fluorophenyl)-1,2,4-triazin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets. The triazine ring and fluorophenyl group can bind to enzymes or receptors, modulating their activity. The thiol group may also participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-((5-(4-Chlorophenyl)-1,2,4-triazin-3-yl)thio)benzoic acid: Similar structure but with a chlorine atom instead of fluorine.
2-((5-(4-Methylphenyl)-1,2,4-triazin-3-yl)thio)benzoic acid: Contains a methyl group instead of fluorine.
2-((5-(4-Nitrophenyl)-1,2,4-triazin-3-yl)thio)benzoic acid: Features a nitro group in place of fluorine.
Uniqueness
The presence of the fluorophenyl group in 2-((5-(4-Fluorophenyl)-1,2,4-triazin-3-yl)thio)benzoic acid imparts unique electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
特性
CAS番号 |
87992-31-2 |
|---|---|
分子式 |
C16H10FN3O2S |
分子量 |
327.3 g/mol |
IUPAC名 |
2-[[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl]benzoic acid |
InChI |
InChI=1S/C16H10FN3O2S/c17-11-7-5-10(6-8-11)13-9-18-20-16(19-13)23-14-4-2-1-3-12(14)15(21)22/h1-9H,(H,21,22) |
InChIキー |
GNLZQUUYFQBQLP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=NC(=CN=N2)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


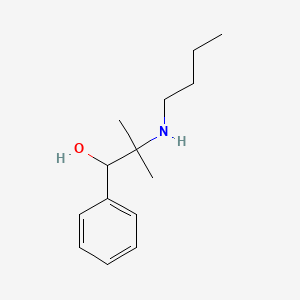
![6-Bromo-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridin-8-amine](/img/structure/B12939539.png)

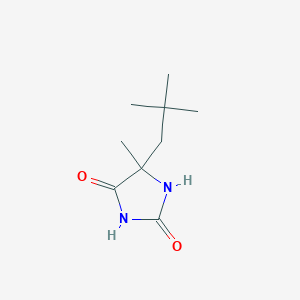
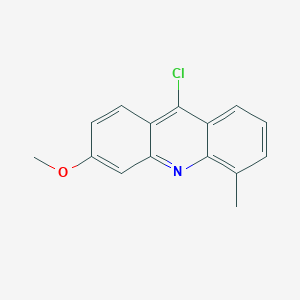
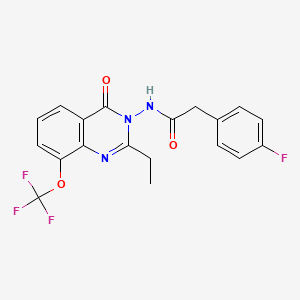
![1'-Methyl-2'-(piperidine-1-carbonyl)spiro[cyclohexane-1,7'-furo[3,2-f]chromen]-9'(8'H)-one](/img/structure/B12939564.png)
![(R)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12939568.png)
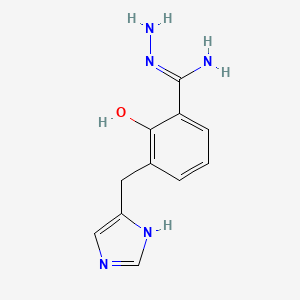
![[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12-hydroxy-5,11,15-trimethyl-16-(2-methylbenzoyl)oxy-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-19-yl] 2-methylbenzoate](/img/structure/B12939598.png)


